molecular formula C38H47NO11 B1436425 AP1867-2-(carboxymethoxy) CAS No. 2230613-03-1

AP1867-2-(carboxymethoxy)

Cat. No. B1436425
M. Wt: 693.8 g/mol
InChI Key: UYXSZUBFOQLRNQ-BTIIJPOSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AP1867-2-(carboxymethoxy), also known as PROTAC FKBP12-binding moiety 2, is a synthetic FKBP12F36V-directed ligand-based moiety . It binds to the CRBN ligand via a linker to form dTAG molecules . This compound is used for research purposes only .


Molecular Structure Analysis

The molecular formula of AP1867-2-(carboxymethoxy) is C38H47NO11 . Its molecular weight is 693.78 . The IUPAC name of this compound is 2-[2-[(1R)-3-(3,4-dimethoxyphenyl)-1-[(2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carbonyl]oxypropyl]phenoxy]acetic acid .


Physical And Chemical Properties Analysis

AP1867-2-(carboxymethoxy) is a solid powder . It is soluble in DMSO, with a solubility of 180 mg/mL (259.45 mM) . The compound should be stored at 2-8°C, protected from light . In solvent, it can be stored at -80°C for 6 months and at -20°C for 1 month, protected from light .

Scientific Research Applications

Bioimmunological Efficiency of Polymers

Novel amphiphilic copolymers based on 2-oxazolines have been synthesized for the immobilization of biosubstances like drugs, proteins, or polysaccharides, due to their high concentration of free amino groups. These copolymers exhibit potential for bioimmunological applications, with their thermal properties and cytotoxicity being thoroughly evaluated (Kronek et al., 2010).

Biodegradable Polymer Synthesis

Bio-based aliphatic polycarbonates (APCs) have been synthesized from 2-deoxy-D-ribose using CO2, showing promise for biomedical applications due to their biodegradability and biocompatibility. These materials represent a new class of APCs with tailored properties for potential use in therapeutic applications (Gregory et al., 2017).

Micellar Assemblies in Drug Delivery

A novel class of giant surfactants, including polystyrene-(carboxylic acid-functionalized polyhedral oligomeric silsesquioxane) amphiphiles, has been developed for drug delivery applications. These surfactants form micelles with tunable morphologies, offering new avenues for the targeted delivery of therapeutic agents (Yu et al., 2010).

Light-Degradable Polycarbonate Nanoparticles

Research on aliphatic poly(carbonate)s that degrade upon light exposure has led to the development of nanoparticles for drug delivery, specifically for enhancing photodynamic therapy. These nanoparticles demonstrate the potential for controlled and localized drug release in response to light stimulation (Sun et al., 2018).

Oxidative Stress and Cellular Protection

C60 carboxyfullerene, a compound with free-radical scavenging abilities, has shown protective activity against oxidative stress-induced apoptosis in human peripheral blood mononuclear cells. This property could be leveraged for therapeutic applications aimed at mitigating oxidative stress-related damage (Monti et al., 2000).

properties

IUPAC Name

2-[2-[(1R)-3-(3,4-dimethoxyphenyl)-1-[(2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carbonyl]oxypropyl]phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H47NO11/c1-7-26(25-21-33(46-4)36(48-6)34(22-25)47-5)37(42)39-19-11-10-13-28(39)38(43)50-30(27-12-8-9-14-29(27)49-23-35(40)41)17-15-24-16-18-31(44-2)32(20-24)45-3/h8-9,12,14,16,18,20-22,26,28,30H,7,10-11,13,15,17,19,23H2,1-6H3,(H,40,41)/t26-,28-,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYXSZUBFOQLRNQ-BTIIJPOSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H47NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

693.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

AP1867-2-(carboxymethoxy)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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